molecular formula C30H33N7S2 B11036713 {4-Amino-6-[(2,3-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-(diphenylmethyl)piperazine-1-carbodithioate

{4-Amino-6-[(2,3-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl 4-(diphenylmethyl)piperazine-1-carbodithioate

Cat. No.: B11036713
M. Wt: 555.8 g/mol
InChI Key: ZMQSSBAIONZTAH-UHFFFAOYSA-N
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Description

[4-AMINO-6-(2,3-DIMETHYLANILINO)-1,3,5-TRIAZIN-2-YL]METHYL 4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, a pyrazinecarbodithioate moiety, and a benzhydryl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-AMINO-6-(2,3-DIMETHYLANILINO)-1,3,5-TRIAZIN-2-YL]METHYL 4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE typically involves multiple steps, starting with the preparation of the triazine ring The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

[4-AMINO-6-(2,3-DIMETHYLANILINO)-1,3,5-TRIAZIN-2-YL]METHYL 4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

[4-AMINO-6-(2,3-DIMETHYLANILINO)-1,3,5-TRIAZIN-2-YL]METHYL 4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-AMINO-6-(2,3-DIMETHYLANILINO)-1,3,5-TRIAZIN-2-YL]METHYL 4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-AMINO-6-(2,3-DIMETHYLANILINO)-1,3,5-TRIAZIN-2-YL]METHYL 4-BENZHYDRYLTETRAHYDRO-1(2H)-PYRAZINECARBODITHIOATE is unique due to its complex structure, which combines multiple functional groups and rings

Properties

Molecular Formula

C30H33N7S2

Molecular Weight

555.8 g/mol

IUPAC Name

[4-amino-6-(2,3-dimethylanilino)-1,3,5-triazin-2-yl]methyl 4-benzhydrylpiperazine-1-carbodithioate

InChI

InChI=1S/C30H33N7S2/c1-21-10-9-15-25(22(21)2)32-29-34-26(33-28(31)35-29)20-39-30(38)37-18-16-36(17-19-37)27(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-15,27H,16-20H2,1-2H3,(H3,31,32,33,34,35)

InChI Key

ZMQSSBAIONZTAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC(=NC(=N2)N)CSC(=S)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

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